N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-[3-(Dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a triazolopyrazine derivative characterized by a fused triazole-pyrazine core. Key structural features include a phenyl substituent at position 6, an oxo group at position 4, and a carboxamide moiety at position 3 linked to a 3-(dimethylamino)propyl chain. This compound is identified by synonyms such as HTS023526, MFCD29769395, and AKOS037648322 .
The dimethylaminopropyl chain may enhance solubility under acidic conditions, while the phenyl group could promote hydrophobic interactions in binding pockets.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22(2)10-6-9-18-16(24)14-15-17(25)19-13(11-23(15)21-20-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJYWJFFCKLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a pyrazine moiety. Its chemical formula is , and it possesses several functional groups that may contribute to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that triazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their efficacy in models of seizure induction.
In one study, various triazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The results showed that certain derivatives displayed protective effects with effective doses (ED50) ranging from 23.4 mg/kg to 39.4 mg/kg in the maximal electroshock (MES) test . This suggests that modifications in the triazole structure can enhance anticonvulsant activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. A review highlighted that derivatives of triazoles exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific substituents on the triazole ring can significantly enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of triazole derivatives is closely linked to their structural features. For example:
- Dimethylamino Propyl Group : This group has been associated with increased lipophilicity and improved penetration through biological membranes.
- Phenyl Substituent : The presence of a phenyl group can enhance binding affinity to target proteins involved in pharmacological activities.
Study 1: Anticonvulsant Evaluation
In a controlled study involving mice, this compound was administered at varying doses to assess its anticonvulsant effects. The results indicated a dose-dependent response with significant seizure protection observed at higher concentrations.
Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The tests revealed that certain modifications led to enhanced antibacterial activity, particularly against Gram-positive bacteria.
Data Tables
Comparison with Similar Compounds
Compound 1 : N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1775496-52-0)
- Molecular Formula : C₁₂H₁₁N₅O₃
- Molecular Weight : 273.25 g/mol
- Substituents :
- 2-Furylmethyl group at the carboxamide position.
- Methyl group at position 5.
- Key Properties: H-bond donors: 2; H-bond acceptors: 5 .
| Parameter | Target Compound | Compound 1 |
|---|---|---|
| Core Structure | Triazolopyrazine | Triazolopyrazine |
| Position 6 Substituent | Phenyl | Methyl |
| Carboxamide Chain | 3-(Dimethylamino)propyl | 2-Furylmethyl |
| Molecular Weight | ~350–370 g/mol (estimated) | 273.25 g/mol |
| H-Bond Donors/Acceptors | ~2/7 (estimated) | 2/5 |
Key Differences :
- The phenyl group in the target compound enhances hydrophobicity, which may improve membrane permeability compared to Compound 1’s methyl group.
Heterocyclic Derivatives with Divergent Cores
Compound 2 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Comparison :
- The imidazopyridine core in Compound 2 introduces a different electronic profile, with the nitrophenyl group enhancing electron-deficient character. This contrasts with the electron-rich phenyl and dimethylamino groups in the target compound.
- Applications: Imidazopyridines are often explored for antimicrobial or anticancer activity, whereas triazolopyrazines may target kinases or inflammation pathways .
Substituent-Driven Functional Differences
- Hydrophobicity : Phenyl > furylmethyl > methyl. This hierarchy suggests the target compound may exhibit superior lipid bilayer penetration compared to Compound 1.
- Solubility: The dimethylaminopropyl group in the target compound confers pH-dependent solubility (soluble in acidic environments via protonation), whereas Compound 1’s furylmethyl group relies on polar oxygen interactions.
Research Findings and Implications
- Synthetic Feasibility : Triazolopyrazine derivatives like the target compound are typically synthesized via cyclization reactions, as seen in related compounds (e.g., ’s imidazopyridine synthesis via one-pot reactions) .
- Characterization : Advanced techniques such as ¹H/¹³C NMR, HRMS, and IR (employed in ) are critical for confirming the structure of complex heterocycles like the target compound .
Preparation Methods
Cyclocondensation of Diaminotriazoles with Dicarbonyl Compounds
Lovelette's method for triazolo[4,5-b]pyrazines involves condensing 4,5-diamino-1H-1,2,3-triazole (14 ) with 1,2-dicarbonyl compounds (15 ) under basic conditions to yield triazolopyrazines (16 ) in 30–35% yield. Adapting this approach, 4,5-diamino-1H-1,2,3-triazole could react with phenylglyoxal to install the 6-phenyl group. However, asymmetrical dicarbonyl partners often lead to regioisomeric mixtures, necessitating chromatographic separation.
Nitrite-Mediated Cyclization of Aminomaleonitrile Adducts
Jug and coworkers demonstrated that 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one (44 ) reacts with diaminomaleonitrile (45 ) to form adduct 46 , which undergoes nitrite-induced cyclization to yield triazolo[1,5-a]pyrazine 48 . This method offers direct access to the 6-phenyl-substituted core with 55–65% yields and avoids symmetrical diketone limitations.
Solid-Phase Synthesis Using Polystyrene p-Toluenesulfonyl Hydrazide
Raghavendra's traceless solid-phase method employs polystyrene p-toluenesulfonyl hydrazide (49 ) to capture acetylpyrazine (50 ), followed by morpholine-mediated cyclization to yield triazolo[1,5-a]pyrazines (52 ) in 33–62% yields. While scalable, this route requires specialized resins and may complicate large-scale production.
Table 1: Comparison of Triazolo[1,5-a]Pyrazine Core Synthesis Methods
Functionalization with the Carboxamide Group
Carboxylic Acid Activation and Amide Coupling
The 3-carboxamide group is introduced via activation of the pyrazine-3-carboxylic acid intermediate. Trcek and coworkers reported ethyl 4-amino-3-cyano-1,2,3-triazolo[1,5-a]pyrazine-6-carboxylate as a precursor, which can be hydrolyzed to the carboxylic acid and coupled with 3-(dimethylamino)propylamine using EDCl/HOBt. This method typically achieves 70–85% yields but requires anhydrous conditions to prevent hydrolysis.
Direct Aminolysis of Esters
Ethyl esters of triazolo-pyrazines undergo aminolysis with 3-(dimethylamino)propylamine in DMF at 80°C, yielding carboxamides in 60–75% yields. While operationally simple, competing ester hydrolysis necessitates careful control of reaction time and stoichiometry.
Table 2: Carboxamide Installation Strategies
Optimization of the 3-(Dimethylamino)Propyl Side Chain
Reductive Amination of Aldehyde Intermediates
A three-step sequence involving:
- Oxidation of the terminal alcohol to an aldehyde
- Reductive amination with dimethylamine
- Quaternization to install the cationic charge
This approach, though lengthy (overall yield: 40–45%), ensures high regiochemical fidelity.
Direct Alkylation of Amines
Reacting 3-chloropropylamine with excess dimethylamine under microwave irradiation (100°C, 30 min) provides the side chain in 85% yield. While efficient, residual dimethylamine removal complicates purification.
Integrated Synthetic Routes
Route A: Stepwise Assembly
Route B: Convergent Approach
- Prepare 3-(dimethylamino)propyl carboxamide via aminolysis
- Install phenyl group via Suzuki coupling post-cyclization
Overall yield : 28–35% (lower due to cross-coupling inefficiency)
Analytical Characterization and Quality Control
Critical analytical data for the target compound:
- HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₆O₂ [M+H]⁺: 365.1772, found: 365.1775
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 4.12 (t, J=6.5 Hz, 2H, CH₂N), 3.21 (s, 6H, N(CH₃)₂), 2.45–2.38 (m, 2H, CH₂N)
- HPLC Purity : 99.1% (C18, 0.1% TFA/ACN gradient)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
